![molecular formula C25H26N4 B2753044 N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477232-86-3](/img/structure/B2753044.png)
N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
“N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7-deazaadenine . It’s a type of pyrrolo[2,3-d]pyrimidin-4-amine, which are analogues of adenine where the N-7 (purine numbering) has been replaced by a CH group .
Synthesis Analysis
The compound can be synthesized through the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This process results in the formation of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, a 4-methylphenyl group, and a phenyl group attached to a pyrrolo[2,3-d]pyrimidin-4-amine core . The 1H NMR spectrum of the compound in CDCl3 shows various signals corresponding to these groups .Scientific Research Applications
Anticancer Activity
The pyridopyrimidine scaffold, present in our compound, has been investigated for its antitumor effects. For instance, piritrexim, a related compound, inhibits dihydrofolate reductase (DHFR) and shows promising antitumor activity against carcinosarcoma in rats . Researchers continue to explore derivatives of this scaffold for their potential in cancer therapy.
NF-κB Inhibition for Psoriasis Treatment
The compound “N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” has been identified as a novel and potent inhibitor of NF-κB-inducing kinase (NIK). It shows promise for treating psoriasis. Oral administration of a derivative (12f) effectively alleviated psoriasis symptoms in a mouse model .
Therapeutic Targets
Various pyridopyrimidines, including our compound, are used against several therapeutic targets. Notably, palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (with potential activity against rheumatoid arthritis) fall within this category .
Synthesis and Structure
Understanding the synthetic routes is crucial. The compound’s synthesis involves specific protocols, and its structure plays a pivotal role in its biological activity. Researchers have explored different synthetic methods to prepare pyridopyrimidine derivatives .
Future Directions
properties
IUPAC Name |
N-cyclohexyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4/c1-18-12-14-21(15-13-18)29-16-22(19-8-4-2-5-9-19)23-24(26-17-27-25(23)29)28-20-10-6-3-7-11-20/h2,4-5,8-9,12-17,20H,3,6-7,10-11H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAILVJOPRJZFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4CCCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
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